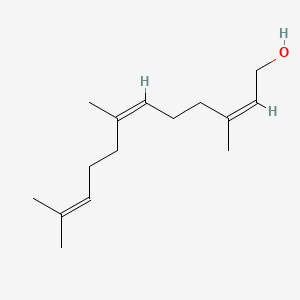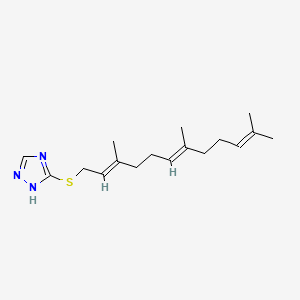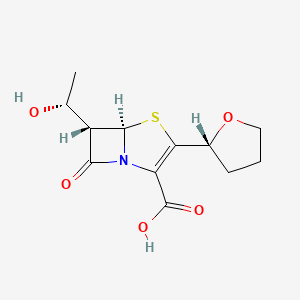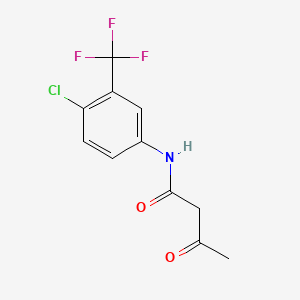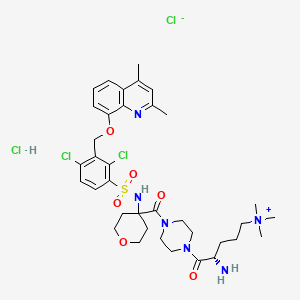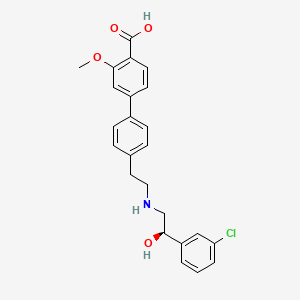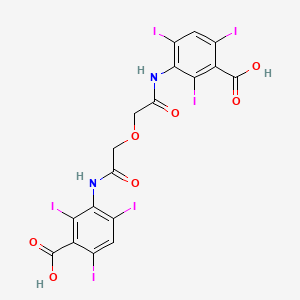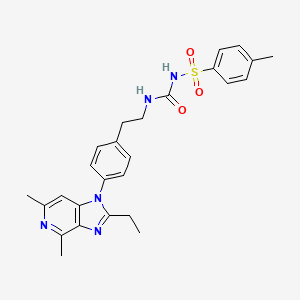
Grapiprant
Overview
Description
Grapiprant, also known as AT-001 and CJ-023, is a drug from the piprant class . These molecules were derived from acylsulfonamide and are characterized to be a novel series of para-N-acylaminomethylbenzoic acid known to be prostaglandin receptor antagonists . This type of molecules is currently in development for veterinary patients . Grapiprant has been approved in March 2016 by the FDA’s Center for Veterinary Medicine as a non-cyclooxygenase inhibiting NSAID for veterinary use .
Synthesis Analysis
A potential degradation pathway for Grapiprant has been shown for the first time . The study presents a new, validated method of qualitative and quantitative analysis of Grapiprant in a pharmaceutical preparation using the TLC technique with densitometric detection .
Molecular Structure Analysis
The molecular formula of Grapiprant is C26H29N5O3S . Its average molecular weight is 491.61 .
Chemical Reactions Analysis
The activity of Grapiprant is thought to be completely related to the selective blockade of the EP4 prostaglandin receptor . It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions .
Physical And Chemical Properties Analysis
The density of Grapiprant is 1.3±0.1 g/cm3 . Its molar refractivity is 138.2±0.5 cm3 . The %RSD values of the precision and accuracy confirm the sensitivity and reliability of the developed procedure .
Scientific Research Applications
Grapiprant: Comprehensive Analysis of Scientific Research Applications
Veterinary Medicine: Grapiprant is an analgesic and anti-inflammatory drug approved by the FDA Veterinary Medicine Center in 2016 for treating pain and inflammation associated with osteoarthritis in dogs. It acts as a highly selective antagonist of the EP4 receptor, which is one of the four prostaglandin E2 (PGE2) receptor subtypes .
Analytical Methods: Researchers have developed, optimized, and validated conditions for the qualification and quantification analysis of grapiprant in pharmaceutical preparations. Techniques like thin-layer chromatography with densitometric detection are used for this purpose .
Pharmacokinetics: Studies on grapiprant have revealed pharmacokinetic discrepancies between species, but generally, the drug shows an increase in bioavailability with increasing doses, possibly due to saturation of efflux pumps and/or enzymatic metabolism .
Pharmacodynamics: The pharmacodynamics of grapiprant involve its action as an EP4 receptor antagonist, which plays a significant role in mediating pain and inflammation pathways in animals .
Safety Profile: Grapiprant’s safety has been evaluated across several animal species, with most analytical methods proposed for its detection being simple, reliable, sensitive, and validated .
Stability Testing: Stability testing under changing environmental conditions is crucial for maintaining grapiprant’s efficacy. TLC-densitometry has been used to assess grapiprant’s stability, ensuring its reliability as a pharmaceutical agent .
For further detailed information on each application, please refer to the provided references.
Biomedicines | Free Full-Text | Quantification of Grapiprant and Its … Biomedicines | Free Full-Text | Quantification of Grapiprant and Its … - Review Report Grapiprant: A snapshot of the current knowledge - ResearchGate Grapiprant: A snapshot of the current knowledge - Wiley Online Library
Mechanism of Action
Target of Action
Grapiprant is a highly selective antagonist of the EP4 receptor , one of the four prostaglandin E2 (PGE2) receptor subtypes . The EP4 receptor mediates the effects of PGE2, a key mediator of inflammation, swelling, redness, and pain .
Mode of Action
The activity of Grapiprant is thought to be completely related to the selective blockade of the EP4 receptor . It binds to the EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways, which are important for a variety of physiological functions .
Biochemical Pathways
The effect of Grapiprant can be explained through the function of prostaglandin E2 (PGE2), which is a key mediator of swelling, redness, and pain, which are classic signs of inflammation . The effect of PGE2 results from its action through four receptor EP1, EP2, EP3, and EP4, from which the EP4 is the primary mediator of PGE2-driven inflammation .
Pharmacokinetics
The pharmacokinetics of Grapiprant show discrepancies between animal species . In a study, the maximum Grapiprant concentration (Cmax) was found to be 327.5 ng/mL, with a time to maximum concentration (Tmax) of 1 hour . The area under the curve was 831.8 h*ng/mL, and the terminal half-life was 11 hours . These parameters suggest that Grapiprant should be administered just once a day .
Result of Action
Grapiprant has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation and clinical studies in people with osteoarthritis . It is very effective in reducing acute and chronic pain and inflammation . The effects of Grapiprant have been reported to be effective in the relief from arthritic pain in canine patients .
Action Environment
The stability of Grapiprant under various environmental conditions has been studied. The analysis of quantitative changes in Grapiprant concentration under the influence of various environmental conditions indicates a greater stability of the drug in a slightly alkaline environment and at a lower temperature .
Safety and Hazards
Grapiprant is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It should not be used in dogs that are allergic to it .
properties
IUPAC Name |
1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVLFTCYCLXTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194419 | |
| Record name | CJ 023423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways. | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Grapiprant | |
CAS RN |
415903-37-6 | |
| Record name | Grapiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grapiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CJ 023423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>136 ºC (Grapiprant hydrochloride) | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



